This compound is cataloged in several chemical databases, including PubChem and BenchChem, where it is listed with identifiers like the CAS number 6327-85-1. It falls under the category of substituted phenolic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of (3-Hydroxymethyl-5-methyl-phenyl)-methanol typically involves several chemical reactions, often starting from readily available precursors. One common method includes:
The molecular structure of (3-Hydroxymethyl-5-methyl-phenyl)-methanol features a phenolic core with specific substituents that influence its chemical properties:
InChI=1S/C10H14O3/c1-7-3-5-9(11)10(12)8(7)4-6/h3-6,11-12H,1-2H3CC1=C(C(=C(C(=C1CO)C)O)C)OThese representations highlight the connectivity between atoms in the molecule.
(3-Hydroxymethyl-5-methyl-phenyl)-methanol participates in various chemical reactions typical for phenolic compounds:
The reactivity of (3-Hydroxymethyl-5-methyl-phenyl)-methanol is influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for (3-Hydroxymethyl-5-methyl-phenyl)-methanol primarily relates to its interactions with biological systems:
Studies have shown that similar phenolic compounds can affect pathways related to inflammation and cellular signaling, suggesting potential therapeutic applications.
The physical properties of (3-Hydroxymethyl-5-methyl-phenyl)-methanol include:
Key chemical properties include:
(3-Hydroxymethyl-5-methyl-phenyl)-methanol has numerous scientific applications:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5